(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride
Description
Properties
IUPAC Name |
(1R)-1-morpholin-2-ylethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-5(8)6-4-7-2-3-9-6;/h5-8H,2-4H2,1H3;1H/t5-,6?;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTVBYMFCVMTYER-VQALBSKCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CNCCO1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CNCCO1)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride typically involves the reaction of morpholine with an appropriate ethan-1-ol derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is usually purified through crystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of morpholine derivatives.
Scientific Research Applications
Scientific Research Applications of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride
This compound is a chemical compound featuring a morpholine ring attached to an ethan-1-ol moiety. It is a versatile small molecule scaffold that is used as a building block for synthesizing more complex molecules for drug discovery and development . The unique structure of this compound allows for creating diverse chemical libraries. this compound with the CAS number 2219356-88-2 has applications in chemistry, biology, medicine, and industry .
Chemistry
This compound is used as a building block for synthesizing complex molecules. Its structure allows the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used to study the effects of morpholine derivatives on cellular processes. It can serve as a probe to investigate enzyme activity, receptor binding, and signal transduction pathways.
Medicine
This compound has potential therapeutic applications in medicine. It may be explored as a candidate for treating various diseases, including neurological disorders and infections.
Industry
In the industrial sector, this compound is used to produce specialty chemicals, agrochemicals, and pharmaceuticals. It is a valuable intermediate in various manufacturing processes because of its versatility.
This compound has biological activities, especially in medicinal chemistry and pharmacology. Its structural features facilitate interactions with biological targets, making it a candidate for therapeutic applications. The compound's mechanism of action involves interactions with specific enzymes and receptors, modulating their activity and affecting cellular signaling pathways.
Antimicrobial Activity
This compound exhibits antimicrobial properties against bacterial strains, including Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Properties
The compound has anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can form ketones or aldehydes, while reduction reactions can convert the compound into different alcohols or amines, and the morpholine ring can participate in nucleophilic substitution reactions, forming new derivatives. Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines.
Preparation Methods
The synthesis of this compound typically involves reacting morpholine with an appropriate ethan-1-ol derivative under controlled conditions, often with a catalyst. Industrial production may involve large-scale batch or continuous processes with automated reactors and precise control of reaction parameters. The final product is usually purified through crystallization or distillation.
Antimicrobial Efficacy
One study evaluated the antimicrobial activity of this compound using the disc diffusion method. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, indicating antibacterial activity.
Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory potential through a carrageenan-induced paw edema model in rats. The results showed a significant reduction in edema size compared to the control group, supporting its use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of (1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Research Findings and Methodological Insights
- Synthesis : Morpholine derivatives are commonly synthesized via reductive amination (e.g., sodium borohydride reduction of ketones, as in ) or nucleophilic substitution. Yields for similar compounds range from 53% to 98% .
- Structural Analysis : X-ray crystallography using SHELX software () is standard for determining stereochemistry and hydrogen-bonding networks in chiral amines.
Biological Activity
(1R)-1-(Morpholin-2-yl)ethan-1-ol hydrochloride is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features that facilitate interactions with various biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is CHClNO, and its molecular weight is approximately 150.61 g/mol. The morpholine ring contributes to its solubility and ability to penetrate biological membranes, which is crucial for its activity.
The mechanism of action of this compound involves interactions with specific enzymes and receptors within the body. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory, analgesic, or antimicrobial properties.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binds to active sites or allosteric sites on enzymes, altering their activity. |
| Receptor Modulation | Interacts with neurotransmitter receptors, influencing signaling pathways. |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, studies have shown that it possesses inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial activity of this compound using the disc diffusion method. The compound exhibited a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, indicating potent antibacterial activity.
Case Study 2: Anti-inflammatory Effects
In another investigation, the anti-inflammatory potential was assessed through a carrageenan-induced paw edema model in rats. The results showed a significant reduction in edema size compared to the control group, supporting its use as an anti-inflammatory agent.
Research Findings
Recent studies have focused on optimizing the biological activity of this compound through structural modifications. These modifications aim to enhance potency and selectivity for specific biological targets while minimizing side effects.
Table 2: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
